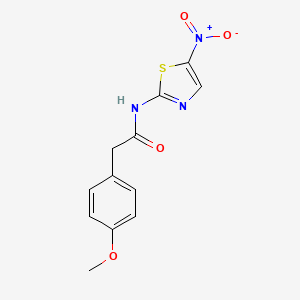![molecular formula C14H15NO2S2 B5145092 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns and initiating an immune response. TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.
Mécanisme D'action
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide works by inhibiting the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TLR4 is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in the innate immune response to bacterial infections.
Biochemical and Physiological Effects
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. This leads to a reduction in inflammation and tissue damage in various disease models. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been shown to improve survival rates in animal models of sepsis and reduce tumor growth and metastasis in cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is a potent and specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide may have off-target effects on other signaling pathways, which can complicate data interpretation.
Orientations Futures
Future research on 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide could focus on developing more stable and soluble formulations of the compound for in vivo use. Additionally, further studies could investigate the potential use of 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in combination with other therapies for enhanced efficacy. The role of TLR4 in various disease models could also be further elucidated using 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide as a tool to inhibit TLR4 signaling.
Méthodes De Synthèse
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized using a multi-step process involving the reaction of 5-methyl-2-thiophenemethanol with 5-acetyl-3-thiophene carboxylic acid, followed by acetylation and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated signaling pathways. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-12(19-9)7-15-14(17)6-11-5-13(10(2)16)18-8-11/h3-5,8H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANOHPZTSQCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
methyl]amine](/img/structure/B5145040.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145051.png)


![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)

![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)


![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
